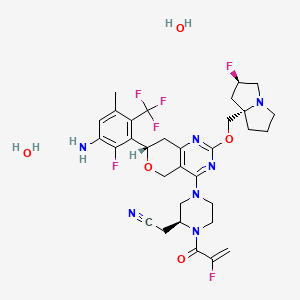

Amcipatricin diaspartate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It exhibits potent broad-spectrum antifungal activity and is particularly effective against fungal pathogens such as Candida spp., Cryptococcus neoformans, and Aspergillus spp . This compound is a water-soluble derivative of partricin and has been developed for the potential treatment of systemic fungal infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Amcipatricin diaspartate is synthesized through semi-synthetic methods. The process involves the modification of the natural polyene antibiotic partricin to enhance its solubility and antifungal activity . The specific reaction conditions and reagents used in the synthesis are proprietary and have been patented by SPA Societa Prodotti Antibiotici S.p.A .

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation processes followed by chemical modification to obtain the desired semi-synthetic derivative. The production process ensures high yield and purity of the compound, making it suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

Amcipatricin diaspartate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

Aplicaciones Científicas De Investigación

Amcipatricin diaspartate has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polyene antibiotics and their chemical properties.

Biology: Investigated for its antifungal activity against various fungal pathogens.

Medicine: Developed for the treatment of systemic fungal infections, particularly those resistant to traditional antifungal agents.

Industry: Used in the development of new antifungal formulations and drug delivery systems

Mecanismo De Acción

The mechanism of action of Amcipatricin diaspartate involves disrupting the cell membrane of fungi. This is achieved through the binding of the compound to ergosterol, a key component of fungal cell membranes. This binding leads to the leakage of cytoplasmic contents, ultimately resulting in cell death . The effectiveness of this compound in destabilizing fungal cell membranes makes it a potent agent against a range of fungal infections .

Comparación Con Compuestos Similares

Similar Compounds

Amphotericin B: Another polyene antibiotic with broad-spectrum antifungal activity.

Nystatin: A polyene antifungal used primarily for topical applications.

Natamycin: A polyene antifungal used in the food industry to prevent mold growth

Uniqueness

Amcipatricin diaspartate is unique due to its enhanced water solubility and broad-spectrum antifungal activity. Unlike other polyene antibiotics, it exhibits dose-dependent efficacy with minimal renal toxicity, making it a safer alternative for the treatment of systemic fungal infections .

Propiedades

Número CAS |

143563-20-6 |

|---|---|

Fórmula molecular |

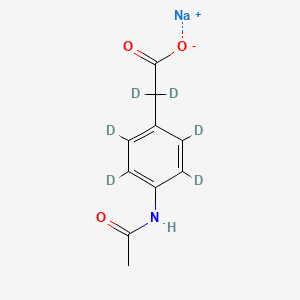

C75H117N7O27 |

Peso molecular |

1548.8 g/mol |

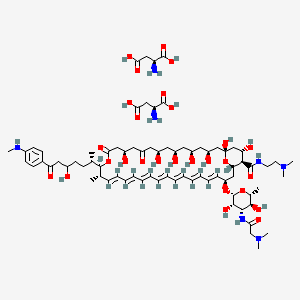

Nombre IUPAC |

(2S)-2-aminobutanedioic acid;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide |

InChI |

InChI=1S/C67H103N5O19.2C4H7NO4/c1-42-21-19-17-15-13-11-9-10-12-14-16-18-20-22-54(89-66-63(85)61(62(84)44(3)88-66)70-58(82)41-72(7)8)38-57-60(65(86)69-29-30-71(5)6)56(81)40-67(87,91-57)39-53(79)35-51(77)33-49(75)31-48(74)32-50(76)34-52(78)37-59(83)90-64(42)43(2)23-28-47(73)36-55(80)45-24-26-46(68-4)27-25-45;2*5-2(4(8)9)1-3(6)7/h9-22,24-27,42-44,47-49,51-54,56-57,60-64,66,68,73-75,77-79,81,84-85,87H,23,28-41H2,1-8H3,(H,69,86)(H,70,82);2*2H,1,5H2,(H,6,7)(H,8,9)/b10-9+,13-11+,14-12+,17-15+,18-16+,21-19+,22-20+;;/t42-,43-,44+,47?,48+,49-,51-,52+,53-,54-,56-,57-,60+,61-,62+,63-,64-,66-,67+;2*2-/m000/s1 |

Clave InChI |

HJBVLNMWGIWYNV-POVBORLISA-N |

SMILES isomérico |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@H](C[C@H](CC(=O)C[C@H](CC(=O)O[C@@H]1[C@@H](C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)NC(=O)CN(C)C)O.C([C@@H](C(=O)O)N)C(=O)O.C([C@@H](C(=O)O)N)C(=O)O |

SMILES canónico |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)NC)O)O)O)O)O)O)O)O)C(=O)NCCN(C)C)OC4C(C(C(C(O4)C)O)NC(=O)CN(C)C)O.C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-2,3-dihydro-1,4-benzoxazin-6-yl]-3-methylurea](/img/structure/B15137390.png)

![2-(4-fluorophenyl)-5-[5-[[1,1,1,3,3,3-hexadeuterio-2-(1,2,4-oxadiazol-3-yl)propan-2-yl]carbamoyl]-6-(trideuteriomethoxy)pyridin-3-yl]-N-methyl-6-(3,3,3-trifluoropropyl)furo[2,3-b]pyridine-3-carboxamide](/img/structure/B15137393.png)

![(2E)-2-(hydroxyimino)-N-{2-[(4-methylpentyl)amino]ethyl}ethanamide](/img/structure/B15137426.png)